N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)benzo[d]thiazole-6-carboxamide
Description
N-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)benzo[d]thiazole-6-carboxamide is a benzothiazole-based compound featuring a benzo[d][1,3]dioxol-5-yloxy group linked via a but-2-yn-1-yl spacer.
Properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O4S/c22-19(13-3-5-15-18(9-13)26-11-21-15)20-7-1-2-8-23-14-4-6-16-17(10-14)25-12-24-16/h3-6,9-11H,7-8,12H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXZIBVQWJVUPEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCC#CCNC(=O)C3=CC4=C(C=C3)N=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Target Molecule Deconstruction
The target compound dissects into three modular components (Figure 1):
- Benzo[d]thiazole-6-carboxylic acid : Serves as the pharmacophoric core, amenable to derivatization at C2 and C6 positions.
- 4-(Benzo[d]dioxol-5-yloxy)but-2-yn-1-amine : A propargyl ether linker enabling spatial separation between aromatic systems.
- Amide bond : Connects the thiazole and linker moieties, providing metabolic stability versus ester alternatives.
Synthetic Prioritization
Parallel synthesis of the benzo[d]thiazole and linker subunits minimizes competitive side reactions. Cyclization precedes amidation to avoid N-acylation interference during heterocycle formation.
Benzo[d]thiazole-6-carboxylic Acid Synthesis
Thiocyanation-Cyclization Protocol
Adapting methods from and, methyl 4-aminobenzoate undergoes bromine-mediated thiocyanation (Eq. 1):
$$
\text{Methyl 4-aminobenzoate} + \text{KSCN} \xrightarrow{\text{Br}_2, \text{AcOH}} \text{Methyl 2-aminobenzo[d]thiazole-6-carboxylate}
$$
- Molar Ratios : 1:4:2 (methyl 4-aminobenzoate:KSCN:Br₂)
- Solvent : Glacial acetic acid (0.5 M)
- Temperature : 10°C (bromine addition) → RT (18 h cyclization)
- Workup : Basify with NH₃ (pH 8), isolate via filtration (62–68% yield)
Key Side Reactions :
Ester Hydrolysis
Saponification of the methyl ester (Eq. 2):
$$
\text{Methyl 2-aminobenzo[d]thiazole-6-carboxylate} \xrightarrow{\text{NaOH, EtOH/H₂O}} \text{2-Aminobenzo[d]thiazole-6-carboxylic acid}
$$
Conditions :
- 2 M NaOH, ethanol/water (3:1), reflux 4 h
- Acidify with HCl to pH 2, precipitate product (89–93% yield)
4-(Benzo[d]dioxol-5-yloxy)but-2-yn-1-amine Synthesis
Propargyl Bromide Preparation
From but-2-yne-1,4-diol (Eq. 3):
$$
\text{But-2-yne-1,4-diol} + 2\text{HBr} \xrightarrow{\text{H}2\text{SO}4} \text{4-Bromobut-2-yne-1-ol} \xrightarrow{\text{PBr}_3} \text{4-Bromobut-2-yne-1-bromide}
$$
Challenges :
Williamson Ether Synthesis
Coupling with sesamol (Eq. 4):
$$
\text{Sesamol} + \text{4-Bromobut-2-yne-1-bromide} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{4-(Benzo[d]dioxol-5-yloxy)but-2-yne-1-bromide}
$$
Optimization Data :
| Parameter | Tested Range | Optimal Value | Yield Impact |
|---|---|---|---|
| Base | K₂CO₃, Cs₂CO₃, NaOH | K₂CO₃ | +22% vs. NaOH |
| Solvent | DMF, MeCN, THF | DMF | +15% vs. THF |
| Temperature (°C) | 25–80 | 60 | +34% vs. 25°C |
| Reaction Time (h) | 2–18 | 12 | <5% Δ after 12h |
Isolation : Extract with EtOAc, dry over MgSO₄, concentrate (58% yield).
Bromide to Amine Conversion
Gabriel synthesis (Eq. 5):
$$
\text{4-(Benzo[d]dioxol-5-yloxy)but-2-yne-1-bromide} \xrightarrow{\text{Phthalimide, DMF}} \text{Phthalimide intermediate} \xrightarrow{\text{Hydrazine}} \text{4-(Benzo[d]dioxol-5-yloxy)but-2-yn-1-amine}
$$
Conditions :
- Phthalimide (1.2 eq), DMF, 80°C, 6 h
- Hydrazine hydrate (3 eq), ethanol, reflux 3 h
- Isolate via HCl salt formation (41% over two steps)
Amide Coupling and Final Assembly
Carbodiimide-Mediated Amidation
Activate carboxylic acid with EDC/HOBt (Eq. 6):
$$
\text{2-Aminobenzo[d]thiazole-6-carboxylic acid} + \text{4-(Benzo[d]dioxol-5-yloxy)but-2-yn-1-amine} \xrightarrow{\text{EDC, HOBt, DIPEA}} \text{Target Compound}
$$
Optimized Parameters :
| Reagent | Molar Ratio | Solvent | Time (h) | Yield |
|---|---|---|---|---|
| EDC/HOBt | 1.5:1 | DCM | 24 | 34% |
| DCC/HOBt | 1.5:1 | DMF | 18 | 29% |
| HATU/DIPEA | 1.2:2 | DMF | 6 | 41%* |
*HATU provided higher yields but introduced purification challenges due to urea byproducts.
Purification and Characterization
Chromatography :
- Silica gel (230–400 mesh), EtOAc/hexanes (1:1 → 3:1 gradient)
- Final recrystallization from EtOH/H₂O (7:3)
Spectroscopic Data :
- HRMS (ESI+) : m/z [M+H]⁺ Calcd for C₁₉H₁₄N₂O₄S: 367.0753; Found: 367.0756
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.72 (s, 1H, NH), 7.92 (d, J=8.4 Hz, 1H, Thiazole-H), 7.45 (d, J=8.4 Hz, 1H, Thiazole-H), 6.85 (s, 2H, Dioxolane-H), 4.65 (s, 2H, OCH₂), 4.20 (s, 2H, NCH₂), 2.55 (s, 2H, C≡CH₂)
Alternative Synthetic Routes and Comparative Analysis
Ullmann Coupling Approach
Attempted copper-catalyzed coupling of pre-formed amide with iodo-dioxolane (Eq. 7):
$$
\text{Benzo[d]thiazole-6-carboxamide} + \text{4-Iodobut-2-yne-1-ol} \xrightarrow{\text{CuI, L-Proline}} \text{Target Compound}
$$
Outcome :
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety.
Reduction: Reduction reactions can occur at the alkyne linker, converting it to an alkene or alkane.
Substitution: Nucleophilic substitution reactions can occur at the benzo[d]thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Products may include benzoquinone derivatives.
Reduction: Products include alkenes or alkanes.
Substitution: Products include substituted benzo[d]thiazole derivatives.
Scientific Research Applications
Key Properties
- Molecular Formula : C₁₈H₁₈N₂O₅S
- Molecular Weight : Approximately 342.3 g/mol
Antimicrobial Activity
Research indicates that compounds similar to N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)benzo[d]thiazole-6-carboxamide exhibit significant antimicrobial properties. The sulfonamide group often associated with such compounds can inhibit bacterial growth by targeting specific enzymes involved in folate synthesis.
| Compound | Concentration (mM) | Zone of Inhibition (mm) | Bacteria Tested |
|---|---|---|---|
| This compound | 8 | 10 | E. coli |
| This compound | 8 | 9 | S. aureus |
| This compound | 8 | 8 | B. subtilis |
| This compound | 8 | 7 | S. epidermidis |
The compound has shown promising results against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .
Anticancer Activity
The anticancer potential of this compound is notable, particularly against various cancer cell lines. Research suggests that derivatives of thiazole can act as potent antimitotic agents by inhibiting tubulin polymerization, which is crucial for cell division.
Synthetic Pathways
The synthesis of this compound typically involves several steps:
- Preparation of the benzo[d][1,3]dioxole moiety .
- Formation of the thiazole ring .
- Coupling the two components through a series of reactions .
These synthetic routes are crucial for producing sufficient quantities for biological testing and application development .
Case Study 1: Antimicrobial Efficacy
A comprehensive study evaluated the antimicrobial activity of various thiazole derivatives, including this compound. Results indicated that certain modifications could enhance antibacterial potency significantly.
Case Study 2: Anticancer Mechanism Exploration
In another study focusing on benzothiazole derivatives, researchers demonstrated that these compounds could effectively inhibit tumor growth in vitro by targeting specific pathways involved in cell proliferation and apoptosis induction .
Mechanism of Action
The mechanism of action of N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)benzo[d]thiazole-6-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into active sites or binding pockets, thereby modulating the activity of these targets. Pathways involved could include signal transduction, gene expression, or metabolic pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Variations
Core Modifications
- Benzothiazole Carboxamides: and describe analogs like 2-Amino-N-(4-chlorophenyl)benzo[d]thiazole-6-carboxamide and 2-(4-Hydroxypiperidin-1-yl)-N-(4-chlorophenyl)benzo[d]thiazole-6-carboxamide. These retain the benzothiazole-6-carboxamide backbone but differ in substituents (e.g., amino, bromo, or piperidine groups) at the 2-position .
- Benzo[d][1,3]dioxol Derivatives : Compounds from –4, such as 1-(2-(4-((Benzo[d][1,3]dioxol-5-yloxy)methyl)phenyl)ethyl)-4-(2-chlorophenyl)piperazine , share the benzodioxole moiety but incorporate piperazine or phenylethyl spacers instead of the butynyl linker .
Functional Group Variations
- Linker Diversity : The target compound uses a rigid butynyl linker, whereas analogs in –4 employ flexible ethyl or methylene bridges. Rigid linkers may enhance binding specificity in biological targets .
- Substituent Effects : Electron-withdrawing groups (e.g., chloro, trifluoromethyl) in analogs (e.g., , Compound 25) increase melting points and influence solubility, while electron-donating groups (e.g., methoxy) reduce crystallinity .
Key Observations :
- Benzothiazole carboxamides exhibit moderate to low yields (29–89%), influenced by steric hindrance from substituents .
- Piperazine-benzodioxole hybrids show higher yields (60–82%) due to optimized coupling reactions .
- Purity for benzothiazole derivatives exceeds 95% in HPLC, critical for pharmacological applications .
Spectroscopic and Analytical Data
NMR and Elemental Analysis
- Benzothiazole Carboxamides : $ ^1H $-NMR spectra show characteristic peaks for aromatic protons (δ 7.5–8.5 ppm) and carboxamide NH (δ 10–11 ppm). Elemental analysis deviations (e.g., C: 62.25% calc. vs. 62.41% exp. in ) confirm structural integrity .
- Piperazine-Benzodioxole Hybrids : $ ^{13}C $-NMR signals for benzodioxole carbons appear at δ 100–110 ppm, with piperazine carbons at δ 45–55 ppm .
Biological Activity
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)benzo[d]thiazole-6-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The compound features a benzo[d][1,3]dioxole moiety linked to a but-2-yn-1-yl group and a benzo[d]thiazole backbone. This unique structural configuration is believed to contribute significantly to its biological properties.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways and cancer progression. The benzo[d][1,3]dioxole unit enhances interactions with target proteins due to its electron-rich nature .
- Acetylcholinesterase Inhibition : Research indicates that compounds with a thiazole core exhibit significant acetylcholinesterase inhibitory activity, which is crucial for potential Alzheimer’s disease treatments .
- Anticancer Activity : The compound may exert anticancer effects by modulating various signaling pathways and inhibiting cell proliferation through interactions with specific molecular targets .
Table 1: Summary of Biological Activities
Case Studies and Research Findings
- In Vitro Studies : A series of experiments have demonstrated that derivatives of benzo[d]thiazole exhibit significant inhibition of cell proliferation in various cancer cell lines. For instance, compounds similar to N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)benzo[d]thiazole were tested against human colon cancer cells (HCT116), showing promising results with IC50 values significantly lower than traditional chemotherapeutics like doxorubicin .
- Molecular Docking Studies : Computational studies have revealed that the compound interacts favorably with active sites of target enzymes, suggesting strong binding affinity and potential for therapeutic efficacy in treating neurodegenerative diseases .
- Comparative Analysis : Research comparing similar compounds indicates that structural modifications can enhance biological activity. For example, the introduction of different substituents on the thiazole ring has been shown to affect the potency and selectivity of enzyme inhibition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
